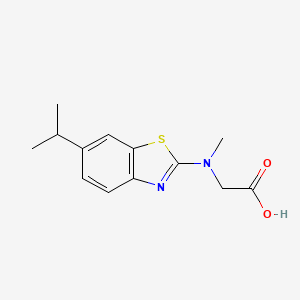

N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Description

N-(6-Isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a benzothiazole-derived glycine analogue characterized by a 1,3-benzothiazole core substituted with an isopropyl group at position 6 and an N-methylglycine moiety at position 2. The compound’s structure combines the aromatic heterocyclic properties of benzothiazoles with the conformational flexibility of the N-methylglycine side chain, which may influence its physicochemical behavior and biological interactions .

Properties

IUPAC Name |

2-[methyl-(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)9-4-5-10-11(6-9)18-13(14-10)15(3)7-12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJIBODTCRULMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Glycine Moiety: The glycine moiety can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with methyl chloroacetate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the glycine moiety can be modified by reacting with different electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methyl chloroacetate, sodium hydroxide, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various glycine derivatives depending on the electrophile used.

Scientific Research Applications

Diabetes Management

One of the significant applications of N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is in the management of diabetes-related complications. Research indicates that derivatives of benzothiazole, including this compound, exhibit potent aldose reductase inhibiting activity . Aldose reductase plays a crucial role in the polyol pathway, which is activated during hyperglycemia, leading to complications such as neuropathy and retinopathy .

A study detailed in a patent describes the synthesis of benzothiazole derivatives that can inhibit aldose reductase effectively, suggesting their potential as therapeutic agents for diabetic complications . The compound can be formulated into pharmaceutical compositions for clinical use.

Antimicrobial Activity

Benzothiazole derivatives have also shown antimicrobial properties. The structural features of this compound may contribute to its efficacy against various pathogens. The presence of the benzothiazole moiety is known to enhance biological activity due to its ability to interact with microbial enzymes and cellular structures .

Condensation Reactions

Condensation reactions involving 2-aminobenzenethiol and appropriate aldehydes or acyl chlorides are common for synthesizing benzothiazole derivatives. Recent studies have optimized these reactions to yield high purity and yield under mild conditions .

Green Chemistry Approaches

Innovative approaches using environmentally friendly catalysts have been explored. For instance, using ionic liquids or recyclable catalysts not only improves yield but also aligns with green chemistry principles, making the synthesis more sustainable .

Clinical Trials and Efficacy Studies

Several studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings. For example, compounds exhibiting aldose reductase inhibition were tested in diabetic animal models, showing promising results in reducing complications associated with diabetes .

Comparative Studies

Comparative studies involving various benzothiazole derivatives have highlighted the superior efficacy of this compound over other compounds in terms of potency and selectivity against aldose reductase .

Summary Table of Applications and Properties

Mechanism of Action

The mechanism of action of N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The isopropyl substituent at position 6 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

*Inferred values based on structural analogs.

Physicochemical Properties

- Solubility : The 6-isopropyl group introduces steric hindrance and lipophilicity compared to the methoxy (polar) and ethyl (moderately lipophilic) analogs. This may reduce aqueous solubility but enhance membrane permeability .

- Spectral Data : Analogous compounds (e.g., benzodithiazine derivatives in and ) exhibit IR peaks for SO₂ (~1330–1160 cm⁻¹) and C=N (~1605–1645 cm⁻¹), suggesting similar functional group signatures in the target compound .

Pharmacological Potential

- Benzothiazole derivatives are frequently explored for antioxidant, antimicrobial, and anticancer activities. The 6-isopropyl group may modulate binding affinity to biological targets compared to smaller substituents (e.g., ethyl or methoxy) .

- notes that combining benzothiazole cores with bioactive moieties (e.g., chromones or fullerenes) enhances pharmacological activity, suggesting synergistic effects in the target compound .

Biological Activity

N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS No. 1352999-56-4) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with an isopropyl group and a glycine moiety. Its molecular formula is , and its IUPAC name is 2-[methyl-(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]acetic acid .

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate biochemical pathways involved in cell signaling, metabolism, and gene expression. Specific interactions with proteins can lead to alterations in their functional states, potentially influencing cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating benzothiazole derivatives demonstrated that modifications in the benzothiazole structure can enhance inhibitory effects against various pathogens. The presence of the benzothiazole moiety is critical for this activity, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on related compounds .

Structure–Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in SAR studies. These studies reveal how variations in the chemical structure influence biological efficacy. For example, modifications at specific positions on the benzothiazole ring have been shown to enhance inhibitory activity against viral pathogens such as MERS-CoV .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4f | 0.09 | MERS-CoV inhibitor |

| 4g | 0.14 | Moderate activity |

| 4h | 0.62 | Reduced activity |

In Vivo Studies

While most studies focus on in vitro assessments, there is a need for further in vivo research to validate the therapeutic potential of this compound. Future studies should explore pharmacokinetics and toxicity profiles to establish safety and efficacy in living organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.